(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Description
(5E)-2-(2-Chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a 1,3-thiazol-4-one core substituted at the 2-position with a 2-chloroanilino group and at the 5-position with a 4-fluorophenylmethylidene moiety. The (5E) configuration indicates the stereochemistry of the exocyclic double bond.
Properties
Molecular Formula |
C16H10ClFN2OS |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+ |
InChI Key |
HYEJGWAIPMGSGX-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. Common synthetic routes include:
Condensation Reaction: Reacting 2-chlorobenzaldehyde with 4-fluorobenzylidene thiazolidinone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization Reaction: Using a cyclization agent like phosphorus oxychloride (POCl3) to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit antimicrobial and anti-inflammatory properties. It can be used in the development of new antibiotics or anti-inflammatory drugs.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. It may be studied for its ability to inhibit cancer cell growth and induce apoptosis.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly impact melting points (mp), purity, and stability:
Insights :
Structural and Crystallographic Insights
- Isostructurality : Compounds 4 and 5 in and (chloro vs. fluoro derivatives) are isostructural, indicating that halogen substitution minimally disrupts crystal packing. This property is critical for drug formulation and bioavailability .
- Planarity : The thiazolone core in remains nearly planar, with substituents like 4-tert-butylphenyl adopting perpendicular orientations to optimize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
